

An In-depth Technical Guide to 6-(Diethylamino)pyridine-3-carbaldehyde

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Compound of Interest

Compound Name: 6-(Diethylamino)pyridine-3-carbaldehyde

Cat. No.: B1351234

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Diethylamino)pyridine-3-carbaldehyde, identified by its CAS number 578726-67-7, is a substituted pyridinaldehyde that has emerged as a valuable heterocyclic building block in medicinal chemistry. Its unique electronic properties, stemming from the interplay between the electron-donating diethylamino group and the electron-withdrawing aldehyde functionality on the pyridine scaffold, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and, most importantly, its application in the design and discovery of novel therapeutic agents, with a particular focus on kinase inhibitors. The narrative is grounded in established chemical principles and supported by peer-reviewed literature and patents, offering both theoretical understanding and practical insights for its utilization in a research and development setting.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity for a wide range of substitutions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The introduction of an aldehyde at the 3-position and a diethylamino group at the 6-position of the pyridine ring, as in **6-(diethylamino)pyridine-3-carbaldehyde**, creates a molecule with distinct reactivity and potential for targeted drug design. The electron-donating nature of the diethylamino group enhances the electron density of the pyridine ring, influencing its reactivity and potential interactions with biological targets. Conversely, the aldehyde group serves as a versatile chemical handle for a variety of transformations, enabling the construction of diverse compound libraries.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a lead compound is fundamental to its successful application in drug discovery.

Physicochemical Properties

Property	Value	Source
CAS Number	578726-67-7	Sigma-Aldrich
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	Sigma-Aldrich
Molecular Weight	178.23 g/mol	Sigma-Aldrich
Appearance	Solid or semi-solid	Sigma-Aldrich
Storage Temperature	2-8°C under inert atmosphere	Sigma-Aldrich

Spectroscopic Data Interpretation

While a publicly available, peer-reviewed full spectroscopic dataset for **6-(diethylamino)pyridine-3-carbaldehyde** is not readily found, the expected spectral characteristics can be inferred from its structure and data on analogous compounds.

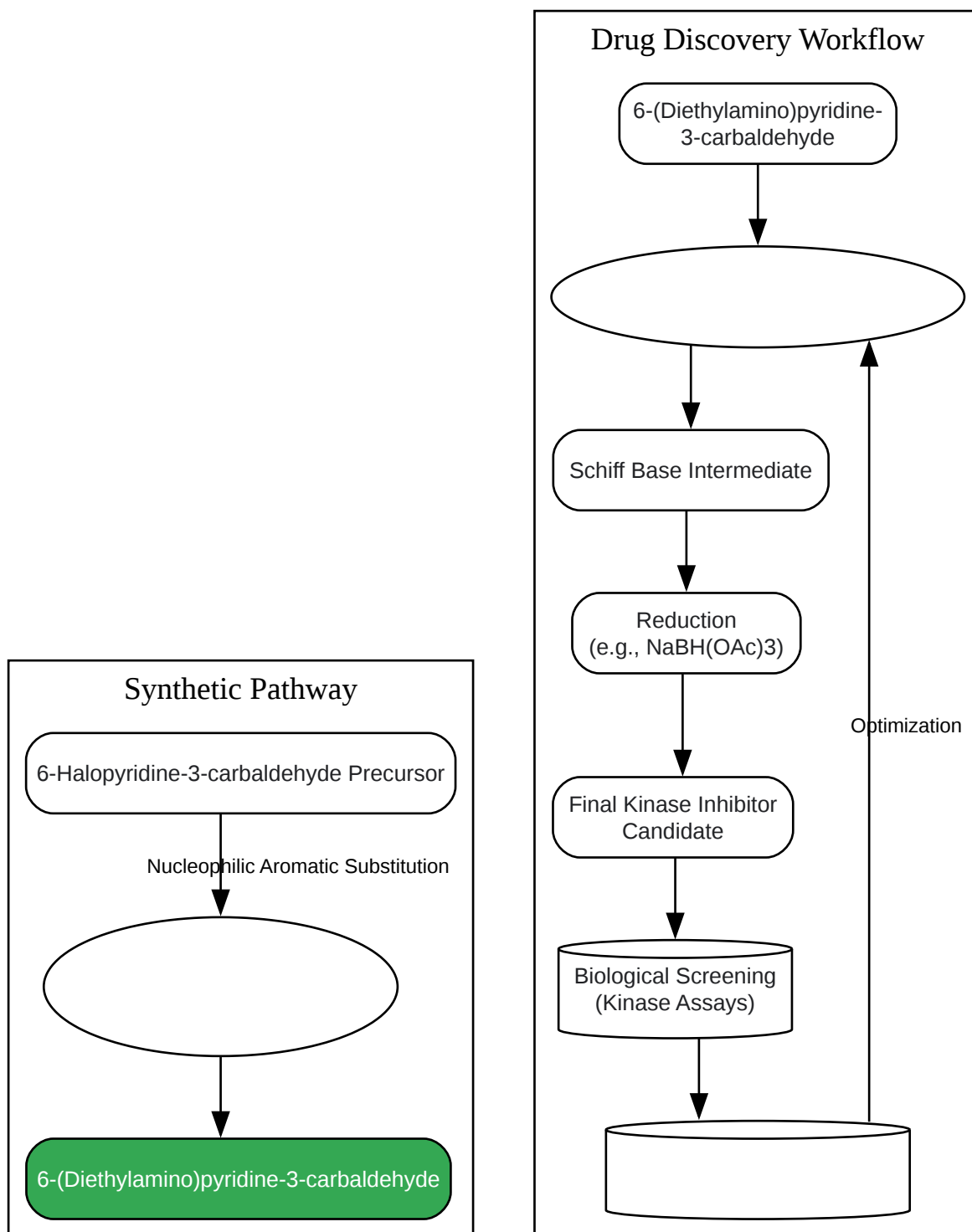
- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the opposing electronic effects of the substituents. The aldehyde proton would appear as a singlet at a downfield chemical shift (typically around 10 ppm). The diethylamino group would exhibit a quartet and a triplet corresponding to the ethyl protons.

- ^{13}C NMR: The carbon NMR would show distinct signals for the aldehydic carbon (around 190 ppm), the aromatic carbons of the pyridine ring, and the carbons of the ethyl groups.
- IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl ($\text{C}=\text{O}$) stretching vibration from the aldehyde group, typically in the region of $1680\text{--}1700\text{ cm}^{-1}$.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis Methodologies: A Senior Scientist's Perspective

The synthesis of **6-(diethylamino)pyridine-3-carbaldehyde** can be approached through several strategic routes, leveraging established pyridine chemistry. The choice of a particular synthetic pathway in a drug discovery campaign is often dictated by factors such as the availability of starting materials, scalability, and the desired purity of the final product. A common and logical approach involves the introduction of the diethylamino group onto a pre-functionalized pyridine ring, followed by the formation or unmasking of the aldehyde functionality.

A plausible and efficient synthetic strategy would be the nucleophilic aromatic substitution of a suitable leaving group at the 6-position of a pyridine-3-carbaldehyde precursor with diethylamine.



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